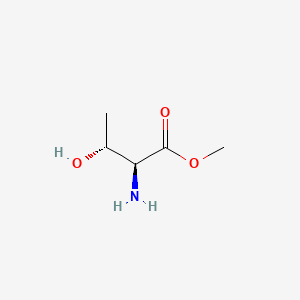

(2S,3R)-2-氨基-3-羟基丁酸甲酯

描述

Dl-threonine methyl ester is an alpha-amino acid ester.

科学研究应用

医药中间体

L-苏氨酸甲酯被用作合成更复杂药物的中间体。 它能够作为肽的构建单元,在药物设计和开发中具有重要价值 .

饲料和食品添加剂

该化合物用作动物饲料和食品产品中的添加剂,以增强营养价值。 它作为苏氨酸的来源,苏氨酸是一种必需氨基酸,对维持体内蛋白质的平衡至关重要 .

化学合成

L-苏氨酸甲酯是合成各种化学化合物的起始原料。 它在不对称合成中特别有用,不对称合成对于创造具有特定手性的物质至关重要,而手性是许多药物的关键因素 .

作用机制

Target of Action

It is known that l-threonine methyl ester is a derivative of the amino acid threonine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

Threonine is known to combine with aspartic acid and methionine to help the liver digest fats and fatty acids . This process reduces the accumulation of fat in the liver, which would otherwise affect liver function .

Biochemical Pathways

Threonine, the parent amino acid, is involved in various biochemical pathways, including protein synthesis and lipid metabolism . It is reasonable to assume that L-Threonine Methyl Ester may influence similar pathways.

Result of Action

Threonine is known to support the function of the immune system, promote normal growth and development, and contribute to the health and function of organs such as the liver and heart .

生化分析

Biochemical Properties

L-Threonine Methyl Ester: plays a significant role in biochemical reactions. It is a derivative of L-threonine, which is an essential amino acid involved in protein synthesis . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

L-Threonine Methyl Ester: can influence various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of L-Threonine Methyl Ester It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of L-Threonine Methyl Ester may vary with different dosages in animal models

Metabolic Pathways

L-Threonine Methyl Ester: is likely involved in the metabolic pathways of L-threonine . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

生物活性

(2S,3R)-Methyl 2-amino-3-hydroxybutanoate, also known as (2S,3R)-methyl 3-hydroxy-2-amino-butanoate, is a chiral amino acid derivative with significant biological implications. This compound is of interest due to its role in various biochemical pathways and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C5H11NO3

- Molecular Weight : 131.15 g/mol

- Functional Groups : Contains amino (-NH2), hydroxy (-OH), and ester groups.

The stereochemistry of (2S,3R)-methyl 2-amino-3-hydroxybutanoate is crucial for its biological activity. The specific arrangement of atoms allows for selective interactions with enzymes and receptors in biological systems.

(2S,3R)-Methyl 2-amino-3-hydroxybutanoate functions primarily through its interactions with various molecular targets:

- Enzymatic Interactions : It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The compound's chiral nature facilitates selective binding to target enzymes, modulating their activity and potentially leading to therapeutic effects.

- Receptor Modulation : Research indicates that this compound may interact with NMDA receptors, which are critical for synaptic plasticity and memory function. Such interactions suggest potential applications in neuropharmacology .

1. Enzyme Modulation

Studies have shown that (2S,3R)-methyl 2-amino-3-hydroxybutanoate can modulate the activity of several key enzymes involved in metabolic pathways. For example:

- Amino Acid Metabolism : It plays a role in the synthesis and degradation of amino acids, influencing overall metabolic balance.

- Influence on Glycolysis : The compound has been observed to affect glycolytic enzymes, thereby impacting energy production within cells .

2. Therapeutic Applications

The potential therapeutic applications of (2S,3R)-methyl 2-amino-3-hydroxybutanoate include:

- Neurological Disorders : Due to its interaction with NMDA receptors, it is being investigated for use in treating conditions such as Alzheimer's disease and other cognitive impairments .

- Metabolic Disorders : Its role in amino acid metabolism suggests potential applications in managing metabolic syndromes .

Case Studies and Research Findings

Several studies have explored the biological activity of (2S,3R)-methyl 2-amino-3-hydroxybutanoate:

属性

IUPAC Name |

methyl (2S,3R)-2-amino-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHCXXXXQNWQLP-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955339 | |

| Record name | L-Threonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3373-59-9 | |

| Record name | L-Threonine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl threoninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-threoninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL THREONINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FOK073U22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-threonine methyl ester?

A1: L-threonine methyl ester, also known as (2S,3R)-methyl 2-amino-3-hydroxybutanoate, has the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol.

Q2: What are some common applications of L-threonine methyl ester in synthetic chemistry?

A2: L-threonine methyl ester serves as a versatile building block in peptide synthesis [, , ]. It's also a valuable starting material for synthesizing other complex molecules, including pharmaceutical intermediates like oxazole and methyl oxazole, which are key components of the natural marine compound Leucamide A []. Furthermore, researchers have utilized L-threonine methyl ester in the preparation of enantiomerically pure β-branched α-amino acids [, ], which hold significant potential as building blocks for peptidomimetics and other biologically active compounds.

Q3: Are there any studies on the stability of L-threonine methyl ester under different conditions?

A3: While the provided research doesn't extensively focus on the stability of L-threonine methyl ester itself, one study highlights a critical aspect of its chemistry []. It demonstrates that the unprotected O-peptide form of L-threonine methyl ester undergoes rapid O,N-acyl shift. This finding is crucial when using L-threonine methyl ester in peptide synthesis, as it necessitates appropriate protection strategies to avoid unwanted rearrangements.

Q4: How is L-threonine methyl ester used in the study of enzymatic reactions?

A4: L-threonine methyl ester has been used to investigate the enantioselectivity of enzymes. For instance, researchers studied its hydrolysis using porcine pancreas lipase and wheat germ lipase []. This study revealed that porcine pancreas lipase exhibited superior efficiency and enantioselectivity compared to wheat germ lipase in hydrolyzing L-threonine methyl ester. These findings contribute valuable insights into the substrate specificity and potential applications of these enzymes in biocatalysis.

Q5: Has L-threonine methyl ester been utilized in the synthesis of any biologically active molecules?

A5: Yes, researchers successfully employed L-threonine methyl ester in the synthesis of paclitaxel-C3′-14C, a radiolabeled analog of the anticancer drug paclitaxel []. This synthesis involved using L-threonine methyl ester as a starting material to build the C13 side chain of paclitaxel. This radiolabeled analog serves as a valuable tool for studying the pharmacokinetics and mechanism of action of paclitaxel.

Q6: Are there any studies investigating the interaction of L-threonine methyl ester with enzymes at a molecular level?

A6: While not directly focused on L-threonine methyl ester, a study examined the interaction of L-threonine and its analogs with Escherichia coli L-threonine dehydrogenase []. Researchers found that L-threonine methyl ester and L-threonine amide, acting as substrate analogs, offered significant protection against enzyme inactivation by methyl p-nitrobenzenesulfonate. This suggests that these analogs bind to the enzyme's active site, providing valuable insight into the enzyme's substrate specificity and potential for developing inhibitors.

Q7: Can L-threonine methyl ester be used to synthesize glycosylated peptides?

A7: While the provided research doesn't directly demonstrate the use of L-threonine methyl ester in glycosylating peptides, a study showcases its application in synthesizing a larger peptide containing a glycosylated residue []. Researchers used L-threonine methyl ester as part of a hexapeptide sequence that was subsequently coupled to a diglycosyl imidate. This process led to the successful synthesis of supprescin B, a diglycosyl hexapeptide known to suppress the production of pisatin, a phytoalexin found in peas. This study highlights the potential of using L-threonine methyl ester in the synthesis of complex glycopeptides, which hold significant biological relevance.

Q8: Are there any spectroscopic data available for L-threonine methyl ester?

A8: Although the provided abstracts don't delve into specific spectroscopic data for L-threonine methyl ester, one study describes the solid-state structure of its benzophenone Schiff base derivative, N-diphenylmethylene-L-threonine methyl ester [, ]. This derivative exists primarily in its cyclic methyl (4S,5R)-S-methyl-2,2-diphenyl-1,3-oxazolidine-4-carboxylate tautomeric form in the solid state. This information provides valuable insight into the conformational preferences and potential reactivity of L-threonine methyl ester derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。